molecular formula C10H8Cl2O3 B8304456 6,8-Dichloro-chroman-4-carboxylic acid

6,8-Dichloro-chroman-4-carboxylic acid

Cat. No. B8304456
M. Wt: 247.07 g/mol
InChI Key: CDEKGTHQLACHIA-UHFFFAOYSA-N
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Patent
US04210663

Procedure details

Following the procedure of Example 2, 6,8-dichloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzopyran (3.0 g.) and stannous chloride dihydrate (15.0 g.) were reacted in glacial acetic acid (25 ml.) and concentrated hydrochloric acid (25 ml.) to form 6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid. Recrystallization from cyclohexane yielded 1.33 g. of product, m.p. 124.5°-126° C.
Name
6,8-dichloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzopyran
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([Cl:19])[C:5]2[O:10][CH2:9][CH2:8]C(C#N)(O[Si](C)(C)C)[C:6]=2[CH:18]=1.[C:20]([OH:23])(=[O:22])[CH3:21]>>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([Cl:19])[C:5]2[O:10][CH2:9][CH2:8][CH:21]([C:20]([OH:23])=[O:22])[C:6]=2[CH:18]=1

Inputs

Step One
Name
6,8-dichloro-4-cyano-4-trimethylsilyloxy-3,4-dihydro-2H-1-benzopyran
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C2=C(C(CCO2)(O[Si](C)(C)C)C#N)C1)Cl
Step Two
Name
stannous chloride dihydrate
Quantity
15 g
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: VOLUME 25 mL
Name
Type
product
Smiles
ClC=1C=C(C2=C(C(CCO2)C(=O)O)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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